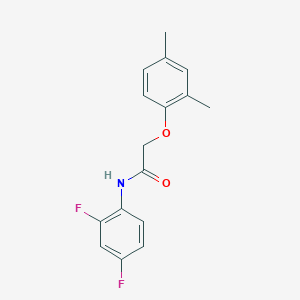
3-fluoro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-fluoro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields. This compound belongs to the class of benzoxazole derivatives, which have been extensively studied for their biological and pharmacological properties.
作用机制
The mechanism of action of 3-fluoro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide is not fully understood, but it is believed to interact with specific targets in cells and tissues. In cancer cells, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. In Alzheimer's disease, it has been suggested to target beta-amyloid plaques, which are believed to contribute to the pathogenesis of the disease.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-fluoro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide depend on the specific application and target. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, which are mechanisms of cell death. In Alzheimer's disease, it has been suggested to reduce the accumulation of beta-amyloid plaques, which may improve cognitive function. In material science and biochemistry, it has been used as a fluorescent probe and sensor for the detection and quantification of specific proteins and enzymes.
实验室实验的优点和局限性
The advantages of using 3-fluoro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide in lab experiments include its high purity, stability, and versatility. It can be easily synthesized and modified to suit specific applications and targets. However, the limitations of this compound include its potential toxicity and limited solubility in aqueous solutions. Careful handling and storage are required to ensure its safety and efficacy in lab experiments.
未来方向
There are several future directions for the research and development of 3-fluoro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide. These include:
1. Further investigation of its mechanism of action and specific targets in different applications and diseases.
2. Optimization of its synthesis method and purification techniques to improve its yield and purity.
3. Development of new derivatives and analogs with improved solubility and bioavailability.
4. Evaluation of its potential as a diagnostic tool for the detection and quantification of specific proteins and enzymes.
5. Investigation of its potential as a fluorescent probe and sensor for imaging and monitoring biological processes in vivo.
6. Exploration of its potential as a therapeutic agent for the treatment of other diseases such as diabetes, inflammation, and infectious diseases.
Conclusion
In conclusion, 3-fluoro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide is a chemical compound with potential applications in various fields such as medicinal chemistry, material science, and biochemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development are needed to fully explore its potential and improve its efficacy and safety.
合成方法
The synthesis method of 3-fluoro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide involves the reaction of 3-fluoroaniline with 2-phenyl-1,3-benzoxazole-5-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then treated with benzoyl chloride to obtain the final compound. The purity and yield of the compound can be improved by using different solvents and reaction conditions.
科学研究应用
3-fluoro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide has been studied for its potential applications in various fields such as medicinal chemistry, material science, and biochemistry. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. In material science, it has been used as a building block for the synthesis of fluorescent probes and sensors. In biochemistry, it has been studied as a tool for the detection and quantification of specific proteins and enzymes.
属性
分子式 |
C20H13FN2O2 |
|---|---|
分子量 |
332.3 g/mol |
IUPAC 名称 |
3-fluoro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide |
InChI |
InChI=1S/C20H13FN2O2/c21-15-8-4-7-14(11-15)19(24)22-16-9-10-18-17(12-16)23-20(25-18)13-5-2-1-3-6-13/h1-12H,(H,22,24) |
InChI 键 |
SMYGGFWUJWMZOW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC=C4)F |
规范 SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(2-methyl-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B251833.png)
![N-{2-methyl-4-[(4-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B251834.png)
![N-{4-[(4-fluorobenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B251835.png)
![N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]pyridine-3-carboxamide](/img/structure/B251836.png)

![N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B251841.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B251842.png)

![N-(4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)furan-2-carboxamide](/img/structure/B251847.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B251848.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B251849.png)

